molecular formula C8H10N2O2 B157311 N-Ethyl-2-nitroaniline CAS No. 10112-15-9

N-Ethyl-2-nitroaniline

Cat. No.: B157311
CAS No.: 10112-15-9
M. Wt: 166.18 g/mol
InChI Key: CQIKVOWCSGXCCG-UHFFFAOYSA-N
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Description

N-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a nitro group is attached to the benzene ring. This compound is primarily used in the synthesis of various organic materials and as an intermediate in chemical reactions.

Mechanism of Action

Target of Action

N-Ethyl-2-nitroaniline primarily targets the respiratory system . It is often used as a stabilizer in nitrate ester-based energetic materials . The compound interacts with these targets to inhibit and slow down decomposition reactions that can occur in these materials .

Mode of Action

The mode of action of this compound involves its interaction with nitrate esters. The compound acts as a stabilizer, slowing down the decomposition reactions of nitrate esters . This is achieved through the compound’s ability to capture released nitroxide, driving the propellant to reach a stable state .

Biochemical Pathways

It is known that the compound plays a crucial role in the stability of nitrate ester-based energetic materials . By inhibiting decomposition reactions, this compound helps maintain the integrity of these materials.

Pharmacokinetics

It is known that the compound has a molecular weight of 16618 and a density of 1.19 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of this compound’s action is the stabilization of nitrate ester-based energetic materials . By inhibiting decomposition reactions, the compound helps maintain the stability and integrity of these materials. This is crucial in various applications, including propellants and other explosive compositions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a combustible liquid , suggesting that its stability and efficacy could be affected by exposure to heat or flame. Additionally, the compound may react exothermically with acids to form salts plus water , indicating that its action could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-ethyl aniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the ortho position relative to the amino group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.

    Oxidation: Although less common, the amino group can be oxidized under specific conditions to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-Ethyl-o-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Nitroso or nitro derivatives of this compound.

Scientific Research Applications

N-Ethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

N-Ethyl-2-nitroaniline can be compared with other nitroaniline derivatives, such as:

    2-Nitroaniline: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

    4-Nitroaniline: The nitro group is positioned at the para position, resulting in distinct chemical properties and uses.

    N-Methyl-2-nitroaniline: The methyl group instead of the ethyl group affects the compound’s solubility and reactivity.

Uniqueness: this compound’s unique combination of the ethyl and nitro groups provides specific reactivity patterns that are valuable in synthetic chemistry and industrial applications. Its ability to undergo selective reactions makes it a versatile intermediate in various chemical processes.

Properties

IUPAC Name

N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIKVOWCSGXCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143740
Record name N-Ethyl-2-nitroaniline
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10112-15-9
Record name N-Ethyl-2-nitrobenzenamine
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Record name N-Ethyl-2-nitroaniline
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Record name N-Ethyl-2-nitroaniline
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Record name N-ethyl-2-nitroaniline
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Record name N-Ethyl-2-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of ethylamine in methanol (2.0 M, 150 mL, 300 mmol) was added 1-fluoro-2-nitrobenzene (8 mL, 75.7 mmol). The reaction mixture was placed in a sealed vessel and heated to 55° C. for 15 hours. The solvent was removed in vacuo and the residue was taken up in ethyl acetate (200 mL), washed with a saturated aqueous solution of sodium bicarbonate (80 mL), and dried over anhydrous sodium sulfate (50 g). After removal of solvent, ethyl-(2-nitro-phenyl)-amine (12.5 g, 75 mmol) was obtained as a brown oil. MS (ES) m/z 167.1.
Quantity
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing N-Ethyl-2-nitroaniline in the context of the research article?

A1: The research article focuses on developing methods to synthesize various derivatives of propellant stabilizers like diphenylamine (DPA) and ethylcentralite (EC). this compound, along with its N-nitroso derivative (N-nitroso-N-ethyl-2-nitroaniline), are identified as potential degradation products of these stabilizers. [] Therefore, synthesizing these compounds in the lab allows researchers to:

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